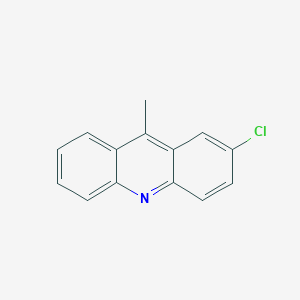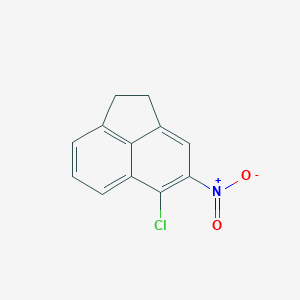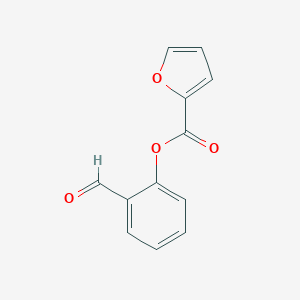
3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-4-(4-methylbenzoyl)-1-phenyl-5-(3-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one is a synthetic compound that has been extensively studied for its potential as a therapeutic agent. This compound is commonly referred to as HPPH and has shown promising results in preclinical studies for cancer treatment.
Mécanisme D'action
The mechanism of action of HPPH involves the generation of reactive oxygen species upon exposure to light of a specific wavelength. The reactive oxygen species can cause cellular damage and induce apoptosis in cancer cells. HPPH has been shown to accumulate selectively in cancer cells, which enhances its therapeutic efficacy and reduces side effects.
Biochemical and physiological effects:
HPPH has been shown to have low toxicity and good biocompatibility, which makes it a promising candidate for PDT. It has been shown to accumulate selectively in tumor tissue and has a long half-life, which enhances its therapeutic efficacy. HPPH has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in preclinical studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of HPPH is its high selectivity for cancer cells, which reduces the risk of side effects. It also has a long half-life, which allows for effective PDT treatment. However, HPPH is sensitive to light and requires careful handling and storage. It also has limited solubility in aqueous solutions, which can limit its use in some applications.
Orientations Futures
There are several future directions for research on HPPH. One area of interest is the optimization of the synthesis method to improve yield and purity. Another area of research is the development of new delivery methods for HPPH, such as nanoparticles or liposomes, which could improve its solubility and enhance its therapeutic efficacy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of HPPH for cancer treatment.
Méthodes De Synthèse
The synthesis of HPPH involves the reaction of 3-methyl-1-phenyl-5-pyridin-3-yl-1H-pyrrol-2-one with 4-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with sodium hydroxide to obtain HPPH. This synthesis method has been optimized to yield high purity HPPH with good yields.
Applications De Recherche Scientifique
HPPH has been extensively studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. PDT involves the administration of a photosensitizer followed by exposure to light of a specific wavelength, which activates the photosensitizer and generates reactive oxygen species that can selectively kill cancer cells. HPPH has shown promising results in preclinical studies for the treatment of various types of cancer, including lung, breast, and pancreatic cancer.
Propriétés
Formule moléculaire |
C23H18N2O3 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-1-phenyl-5-pyridin-3-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C23H18N2O3/c1-15-9-11-16(12-10-15)21(26)19-20(17-6-5-13-24-14-17)25(23(28)22(19)27)18-7-3-2-4-8-18/h2-14,20,26H,1H3/b21-19- |
Clé InChI |
DLVMKBYWHNZXSN-VZCXRCSSSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=CC=CC=C3)C4=CN=CC=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)
![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)




